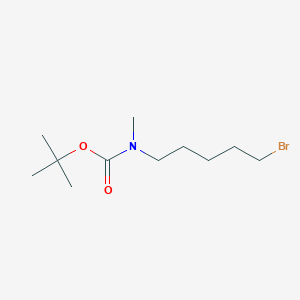

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is a chemical compound used in scientific research. It exhibits intriguing properties that make it valuable for various applications, such as drug synthesis and organic chemistry studies. It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .

Synthesis Analysis

The synthesis of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” involves several steps . The tert-butyl group is introduced into the molecule through a reaction with a strong base to give the alkoxide . This is followed by a reaction with a bromo compound to introduce the bromo group . The methoxy group is then introduced through a reaction with a methoxy compound .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is represented by the formula C9H18BrNO3 . It has a molecular weight of 268.15 .Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” are complex and involve several steps . The tert-butyl group is deprotonated with a strong base to give the alkoxide . This is followed by a reaction with a bromo compound to introduce the bromo group . The methoxy group is then introduced through a reaction with a methoxy compound .Physical And Chemical Properties Analysis

“tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” has a molecular weight of 268.15 . It has a predicted boiling point of 363.8±42.0 °C .Mecanismo De Acción

The mechanism of action of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” involves several steps . The tert-butyl carbamate becomes protonated, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of the amine under acidic conditions provides the product as the TFA salt .

Safety and Hazards

Direcciones Futuras

The compound “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is a versatile material used in scientific research. It exhibits intriguing properties that make it valuable for various applications, such as drug synthesis and organic chemistry studies. It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . Future research could explore more applications of this compound in different fields of chemistry.

Relevant Papers There are several peer-reviewed papers related to “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” available for further reading .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-bromo-2-methoxypropyl)carbamate involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-2-methoxypropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes.", "Step 3: Add 3-bromo-2-methoxypropylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-(3-bromo-2-methoxypropyl)carbamate as a white solid." ] } | |

Número CAS |

2353785-64-3 |

Nombre del producto |

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate |

Fórmula molecular |

C9H18BrNO3 |

Peso molecular |

268.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)